molecular formula C13H16ClNO2 B2934476 3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1215558-62-5

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide

Cat. No.: B2934476
CAS No.: 1215558-62-5
M. Wt: 253.73
InChI Key: UXFRKAPMFCRFGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide” consists of a benzamide group with a chlorine atom at the 3-position and a cyclopentylmethyl group attached to the nitrogen atom. Cycloalkanes like cyclopentane have a “puckered” ring structure .

Scientific Research Applications

Binding Affinity and Selectivity

3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide exhibits potent and selective binding to dopamine D-2 receptors in the rat brain, as demonstrated by its high affinity for striatal 3H-spiperone binding sites. This specificity suggests its utility in studies targeting dopamine D-2 receptors, particularly in neurological research focusing on the dopaminergic system's role in disorders like Parkinson's disease and schizophrenia (Köhler et al., 1985).

HDAC Inhibition for Therapeutic Applications

The compound is active as an HDAC inhibitor, particularly influencing the histone deacetylases in maize, suggesting potential applications in epigenetic studies and the development of therapeutic agents targeting cancer and other diseases where HDAC plays a crucial role (Mai et al., 2006).

Molecular Self-Assembly and Material Science

In material science, derivatives similar to 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide can self-assemble into columns, exhibiting unique physical properties such as forming liquid crystalline phases. This property is crucial for developing advanced materials with specific optical and electronic characteristics (Bushey et al., 2001).

Antimicrobial and Antifungal Activity

Certain derivatives of 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide have shown significant antimicrobial and antifungal activities, indicating their potential in developing new antibiotics and antifungal agents. These derivatives' broad-spectrum activity against various microbial and fungal strains highlights their importance in pharmaceutical research aimed at combating resistant pathogens (Imramovský et al., 2011).

Antineoplastic Potential

Derivatives of 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide have been explored for their antineoplastic potential, particularly in the context of targeted cancer therapy. The structural specificity and biological activity of these compounds make them promising candidates for developing novel anticancer drugs that can selectively target and inhibit the growth of cancer cells (Ammaji et al., 2019).

Properties

IUPAC Name

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFRKAPMFCRFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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